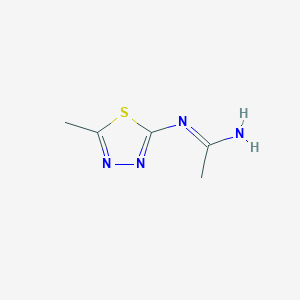
(R)-3-(1-Aminobut-3-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Aminobut-3-en-1-yl)aniline is a chiral organic compound featuring an aniline group substituted with a butenyl chain containing an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminobut-3-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and ®-3-buten-1-amine.
Reaction Conditions: The key step involves the coupling of aniline with ®-3-buten-1-amine under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminobut-3-en-1-yl)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
化学反応の分析
Types of Reactions
®-3-(1-Aminobut-3-en-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
®-3-(1-Aminobut-3-en-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ®-3-(1-Aminobut-3-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminobut-3-en-1-yl)aniline: The enantiomer of the compound with similar properties but different stereochemistry.
3-(1-Aminobut-3-en-1-yl)aniline: The racemic mixture containing both enantiomers.
3-(1-Aminobutyl)aniline: A similar compound with a saturated butyl chain instead of a butenyl chain.
Uniqueness
®-3-(1-Aminobut-3-en-1-yl)aniline is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and development.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
3-[(1R)-1-aminobut-3-enyl]aniline |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,11-12H2/t10-/m1/s1 |
InChIキー |
ZTZIFLSAALMWAI-SNVBAGLBSA-N |
異性体SMILES |
C=CC[C@H](C1=CC(=CC=C1)N)N |
正規SMILES |
C=CCC(C1=CC(=CC=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


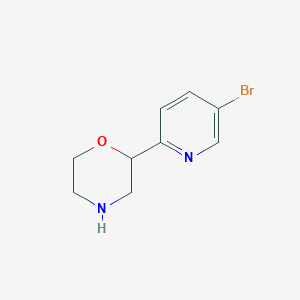

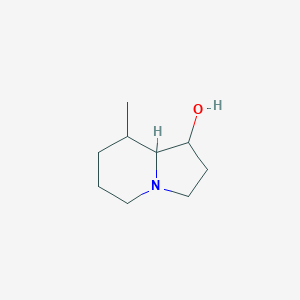
![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)

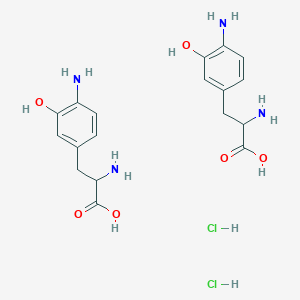
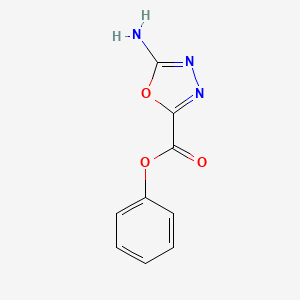
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
